3-Methylisothiazole

Photochemistry Computational Chemistry Heterocyclic Chemistry

3-Methylisothiazole is a five-membered aromatic heterocyclic compound (molecular formula C4H5NS, molecular weight 99.15 g/mol) containing both sulfur and nitrogen atoms in a 1,2-relationship, classified as a 1,2-thiazole derivative. Its physical properties include a boiling point of 134 °C, density of 1.121±0.06 g/cm³ (at 20 °C), and refractive index of 1.5180 (at 589.3 nm, 21°C).

Molecular Formula C4H5NS
Molecular Weight 99.16 g/mol
CAS No. 693-92-5
Cat. No. B110548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisothiazole
CAS693-92-5
Molecular FormulaC4H5NS
Molecular Weight99.16 g/mol
Structural Identifiers
SMILESCC1=NSC=C1
InChIInChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3
InChIKeyWOTIUKDGJBXFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisothiazole (CAS 693-92-5) for Procurement: A Building Block in Heterocyclic Chemistry


3-Methylisothiazole is a five-membered aromatic heterocyclic compound (molecular formula C4H5NS, molecular weight 99.15 g/mol) containing both sulfur and nitrogen atoms in a 1,2-relationship, classified as a 1,2-thiazole derivative [1]. Its physical properties include a boiling point of 134 °C, density of 1.121±0.06 g/cm³ (at 20 °C), and refractive index of 1.5180 (at 589.3 nm, 21°C) . This compound serves as a versatile building block for the synthesis of biologically active molecules, including 1β-methylcarbapenem antibiotics , and is characterized by a predicted pKa of 4.67±0.12 .

Why Generic Isothiazole Substitution Is Not Advisable: The Case of 3-Methylisothiazole (CAS 693-92-5)


The specific position of the methyl group on the isothiazole ring is a critical determinant of the compound's reactivity, physicochemical properties, and biological performance, making generic substitution of 3-Methylisothiazole with its isomers (e.g., 4- or 5-methylisothiazole) or other isothiazoles highly problematic [1]. The 1,2-relationship of the electronegative heteroatoms in the isothiazole core creates a unique electronic environment, and the precise placement of the methyl substituent at the C3 position significantly alters the molecule's photochemical behavior [2], synthetic accessibility, and the properties of its downstream derivatives [3]. Interchanging with a different regioisomer would lead to a different molecular entity with distinct, and potentially inferior, performance in specific research or industrial applications, as the quantitative evidence below demonstrates.

Quantitative Evidence Guide: 3-Methylisothiazole (CAS 693-92-5) vs. Closest Analogs


Regioisomer-Specific Photochemical Isomerization Pathways

3-Methylisothiazole exhibits a distinct photochemical isomerization mechanism compared to its isomers, 4-methylisothiazole and 5-methylisothiazole, which directly impacts its stability and reactivity in light-exposed applications. A computational study using the CASSCF and MP2-CAS methods with the 6-311G(d) and 6-311++G(3df,3pd) basis sets identified that for all three isomers, the 'direct route' (Path C) is the preferred photochemical reaction mechanism [1]. This common pathway suggests that the 3-methyl isomer does not degrade or rearrange through a unique photoproduct pathway compared to its regioisomers, indicating a predictable and well-characterized photochemical stability profile [1].

Photochemistry Computational Chemistry Heterocyclic Chemistry

Established Synthetic Route and Yield for 3-Methylisothiazole

A reproducible, multi-gram synthetic route for 3-Methylisothiazole is documented with a defined 40% yield, providing a clear benchmark for production and procurement planning. The synthesis involves a three-stage, one-pot procedure starting from methyl ethynyl ketone (but-3-yn-2-one) with hydroxylamine-O-sulfonic acid and sodium hydrogen sulfide dihydrate, conducted in an aqueous medium [1]. This established method provides a verifiable synthetic pathway with a known yield, facilitating cost analysis and scale-up considerations for projects requiring this specific building block.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Spectroscopic Characterization for Analytical Verification

3-Methylisothiazole possesses a distinct and well-documented 1H NMR spectral signature, which is essential for confirming its identity and purity, and for distinguishing it from other isothiazole derivatives. The 1H NMR spectrum, recorded at 300 MHz in CS2, shows a characteristic doublet at δ 8.96 (J = 4.5 Hz) and another at δ 7.20 (J = 4.5 Hz), along with a singlet for the methyl group at δ 2.45 [1]. This spectral data is consistent with another source (400 MHz, DMSO-d6) which reports δ 8.96 (d, J = 4.5 Hz, 1H), 7.20 (d, J = 4.5 Hz, 1H), and 2.45 (s, 3H) [2]. The agreement across different laboratories and conditions provides a robust, referenceable fingerprint for this compound.

Analytical Chemistry Quality Control Chemical Identification

Toxicity Advantage of 3-Methylisothiazole-Derived Antiviral Agent

A derivative of 3-methylisothiazole, specifically 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M and B 7714), demonstrates a substantial reduction in acute oral toxicity compared to its non-brominated parent compound, while retaining antiviral activity. In vivo studies in mice showed that the parent compound, M and B 7453, had an acute LD50 of 0.7 mg/g, whereas the 4-bromo-substituted derivative, M and B 7714, was significantly less toxic, with an acute LD50 of 4.3 mg/g [1]. This represents a greater than 6-fold improvement in the LD50 value.

Antiviral Research Medicinal Chemistry Toxicology

Recommended Application Scenarios for 3-Methylisothiazole (CAS 693-92-5)


Medicinal Chemistry: Synthesis of 1β-Methylcarbapenem Antibiotics

Procure 3-Methylisothiazole as a key reagent for the synthesis of 1β-methylcarbapenem antibiotics with isothiazoloethenyl side chains, which are known for their potent antibacterial activity . The compound's role as a building block in this class of clinically important antibiotics justifies its use in research and development programs targeting novel antibacterial agents.

Antiviral Drug Discovery: Development of Low-Toxicity Antiviral Agents

Utilize 3-methylisothiazole as a core scaffold for the development of novel antiviral agents. The derivative 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M and B 7714) has demonstrated a >6-fold improvement in acute oral LD50 compared to its parent thiosemicarbazone in a mouse model of neurovaccinia [1]. This established structure-activity relationship provides a clear path for further optimization, making 3-methylisothiazole a valuable starting point for programs seeking to balance antiviral efficacy with reduced toxicity.

Synthetic Methodology and Process Chemistry

Source 3-Methylisothiazole for use in synthetic methodology studies or as a reference standard. A detailed, scalable synthetic procedure yielding 40% is available from patent literature, providing a reliable benchmark for reaction optimization and scale-up [2]. This makes it suitable for use in process chemistry research or as a building block in multi-step syntheses where a known, reproducible synthesis of the intermediate is required.

Photochemistry and Physical Organic Chemistry Research

Employ 3-Methylisothiazole as a model compound in photochemical and computational studies. Its photoisomerization mechanism has been thoroughly investigated alongside its isomers (4- and 5-methylisothiazole) using high-level computational methods [3]. This well-characterized photochemical behavior makes it a suitable subject for fundamental research into the photophysics of heteroaromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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